molecular formula C15H9ClF3N3O2 B1668778 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 348148-51-6

3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1668778
M. Wt: 355.7 g/mol
InChI Key: ZGYIZPUVZOKRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceefourin-2 is a highly selective inhibitor of multidrug resistance protein 4 (MRP4).

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Research has shown regioselective synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the tunability of N-alkylation and the production of various substituted derivatives, which may have implications for the compound (Drev et al., 2014).

  • Synthesis and Structural Analysis : Studies have been conducted on the synthesis of similar pyrazolo[1,5-a]pyrimidine compounds and their crystal structures, which could inform the structural understanding of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Liu et al., 2016).

  • Novel Synthetic Approaches : Innovative methods have been developed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, offering potential approaches for the synthesis and modification of the compound (Jismy et al., 2018).

Biological Activity and Potential Applications

  • Potential Anticancer Activity : Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antitumor activities, suggesting the potential for similar applications of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Xin, 2012).

  • Angiotensin II Receptor Antagonism : Research into pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists indicates possible roles in cardiovascular health, which could be relevant for the compound (Shiota et al., 1999).

  • Antiinflammatory Properties : Some pyrazolo[1,5-a]pyrimidine derivatives have been found to possess antiinflammatory properties without ulcerogenic activity, suggesting similar pharmacological potential for 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Auzzi et al., 1983).

properties

CAS RN

348148-51-6

Product Name

3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.7 g/mol

IUPAC Name

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24)

InChI Key

ZGYIZPUVZOKRHH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ceefourin-2;  Ceefourin 2;  Ceefourin2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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